Chlorsulfuron

Description

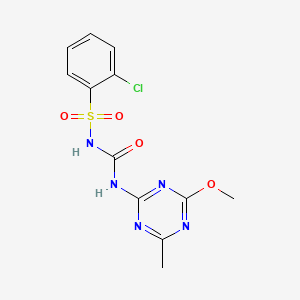

This compound is an N-sulfonylurea that is N-carbamoyl-2-chlorobenzenesulfonamide in which one of the hydrogens attached to the non-sulfonylated nitrogen has been replaced by a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group. A herbicide used for the control of broadleaf weeds in wheat, barley and oats. It has a role as an agrochemical, a herbicide and an EC 2.2.1.6 (acetolactate synthase) inhibitor. It is a N-sulfonylurea, a member of monochlorobenzenes and a methoxy-1,3,5-triazine.

This compound is a triazine herbicide that is recommended for selective control of weeds in wheat (pre- and/or postemergent to crop) and barley (postemergent to crop) as well as reduced tillage fallow preceding wheat. Controls most broadleaf and some grass weeds.

RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYIFXVZLXQVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O4S | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent) | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023980 | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane | |

| Record name | SID47193712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-11 mm Hg at 25 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Crystals from ether | |

CAS No. |

64902-72-3, 79793-04-7, 112143-77-8 | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64902-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khardin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulphonamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6S620ML45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 174-178 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorsulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which the sulfonylurea herbicide chlorsulfuron inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This document provides a comprehensive overview of the biochemical interactions, quantitative inhibition data, and the experimental methodologies used to characterize this mechanism.

Executive Summary

This compound is a potent and selective inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4][5] As this pathway is absent in animals, ALS is an effective and specific target for herbicides. This compound exhibits a slow, tight-binding, and noncompetitive or uncompetitive mode of inhibition, leading to the cessation of growth and eventual death of susceptible plants. This guide will delve into the quantitative kinetics of this inhibition, the experimental protocols for its study, and the downstream consequences for the plant.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALS has been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Value | Plant Source | Comments | Reference |

| Initial Apparent Inhibition Constant (Ki) | 68 nM | Barley (Hordeum vulgare L.) | Calculated from double-reciprocal plots of the time-dependent biphasic inhibition with respect to pyruvate. | |

| Final Steady-State Dissociation Constant (Kd) | 3 nM | Barley (Hordeum vulgare L.) | Estimated after the establishment of the slowly reversible complex. | |

| IC50 | 7.1 nM | Wheat (Triticum aestivum) | ||

| IC50 | 3.6 nM | Bean | ||

| IC50 of 5-hydroxy metabolite | 7.9 nM | Wheat (Triticum aestivum) | Demonstrates that metabolism at the 5-position of the phenyl ring has minimal impact on inhibitory activity. | |

| IC50 of 5-hydroxy metabolite | 4.1 nM | Bean |

Mechanism of Action: A Step-by-Step Breakdown

This compound's herbicidal activity stems from its specific and potent inhibition of ALS. The following sections detail the molecular interactions and the resulting physiological effects.

The Branched-Chain Amino Acid Biosynthesis Pathway

Acetolactate synthase is the first and rate-limiting enzyme in the biosynthesis of valine, leucine, and isoleucine. The pathway is initiated by the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

Caption: Branched-Chain Amino Acid Synthesis and this compound Inhibition.

Molecular Interaction and Inhibition Kinetics

This compound acts as a slow-binding inhibitor of ALS. The inhibition is characterized by a time-dependent, biphasic process. Initially, this compound binds to the enzyme, forming a transient complex, which then slowly isomerizes to a more stable, tightly bound complex. Studies have shown that this compound is a noncompetitive inhibitor with respect to the substrate pyruvate. This indicates that this compound binds to a site on the enzyme distinct from the active site, likely an allosteric site, which then induces a conformational change that inhibits enzyme activity. This binding obstructs the channel leading to the active site, thereby preventing substrate access. Evidence suggests that after the formation of the slowly reversible complex and subsequent dissociation, this compound may permanently inactivate the enzyme.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound has profound effects on plant physiology, ultimately leading to death.

References

Chlorsulfuron chemical structure and synthesis pathway

An In-depth Technical Guide to the Chemical Structure and Synthesis of Chlorsulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-generation sulfonylurea herbicide developed by DuPont, first registered in 1982.[1] It is a selective, pre-emergence and post-emergence herbicide used to control broadleaf weeds and some grasses in cereals like wheat, barley, and oats.[2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] This inhibition leads to the cessation of cell division and plant growth. This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key experimental protocols for this compound.

Chemical Structure

This compound, with the IUPAC name 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzene-1-sulfonamide, is a complex organic molecule. Its structure is characterized by a central sulfonylurea bridge that connects a substituted phenyl ring with a triazine heterocycle.

The key structural features are:

-

A 2-chlorophenyl group: This aromatic ring is substituted with a chlorine atom at the ortho position relative to the sulfonyl group.

-

A sulfonylurea bridge (-SO₂NHCONH-): This functional group is characteristic of all sulfonylurea herbicides and is essential for their biological activity.

-

A 1,3,5-triazine ring: This heterocyclic ring is substituted with a methoxy group and a methyl group.

The molecular formula of this compound is C₁₂H₁₂ClN₅O₄S.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 357.78 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 173-178 °C | |

| Decomposition Temperature | 192 °C | |

| Density | 1.48 g/cm³ | |

| Water Solubility | 12,500 mg/L (at 20 °C) | |

| pKa | 3.4 | |

| Vapor Pressure | 4.0 x 10⁻⁹ mm Hg (at 25 °C) |

Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that primarily involves the condensation of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

The overall synthesis can be broken down into the following stages:

-

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

-

Synthesis of 2-chlorobenzenesulfonyl isocyanate.

-

Condensation of the two intermediates to form this compound.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

A one-pot method for the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been described.

-

Step 1: Cyanuric chloride and dimethyl malonate are reacted in a solvent with an alkali. The molar ratio of cyanuric chloride to dimethyl malonate is typically 1:1-1.1.

-

Step 2: The pH of the resulting compound is adjusted with hydrochloric acid, followed by a reaction with ammonia water to yield an intermediate.

-

Step 3: The intermediate is then treated with sodium hydroxide in methanol, followed by hydrolysis and decarboxylation with hydrochloric acid to yield the final product, 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

An alternative synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base like potassium hydroxide in methanol.

Synthesis of o-Chlorobenzenesulfonamide

This key intermediate is synthesized from o-chlorotoluene.

-

Step 1: o-Chlorotoluene is reacted with chlorosulfonic acid to produce 2-chloro-benzenesulfonyl chloride.

-

Step 2: The resulting sulfonyl chloride is then treated with ammonia to yield o-chlorobenzenesulfonamide.

Synthesis of this compound

The final step is the condensation of the two primary intermediates.

-

Method A: Using 2-chlorobenzenesulfonyl isocyanate

-

o-Chlorobenzenesulfonamide is reacted with phosgene or a phosgene substitute like trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl)carbonate (triphosgene) to form 2-chlorobenzenesulfonyl isocyanate.

-

The isocyanate is then condensed with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent like toluene. The reaction mixture is heated to about 50°C for several hours.

-

The product, this compound, precipitates upon cooling and can be isolated by filtration and drying.

-

-

Method B: Direct reaction

-

In some methods, o-chlorobenzenesulfonamide is directly reacted with the triazine derivative in the presence of a coupling agent.

-

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

Caption: Inhibition of ALS by this compound.

This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, this compound deprives the plant of essential amino acids required for protein synthesis and cell division, ultimately leading to growth arrest and death of susceptible plants.

Conclusion

This compound remains a significant herbicide due to its high efficacy at low application rates. Its synthesis, while multi-stepped, relies on well-established chemical transformations. Understanding its chemical structure and synthesis pathway is crucial for the development of new analogs, the optimization of production processes, and for studying its environmental fate and metabolic pathways. The detailed information provided in this guide serves as a valuable resource for professionals in the fields of agrochemical research, synthetic chemistry, and drug development.

References

Chlorsulfuron: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Chlorsulfuron. The information is curated to support research, scientific, and drug development applications.

Core Chemical Properties and Data

This compound, a potent sulfonylurea herbicide, is recognized for its selective control of broadleaf weeds and some grasses.[1] Its chemical and physical properties are pivotal to its environmental fate and herbicidal efficacy.

CAS Number: 64902-72-3[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ClN₅O₄S | [2] |

| Molecular Weight | 357.77 g/mol | [3][4] |

| Appearance | White crystalline solid | |

| Melting Point | 173 - 178 °C | |

| Decomposition Temperature | 192 °C | |

| Water Solubility | pH dependent: 60 - 125 mg/L (pH 5), 7,000 - 27,900 mg/L (pH 7) at 25 °C | |

| pKa | 3.4 | |

| Log P (Octanol/Water Partition Coefficient) | -0.99 (pH dependent) | |

| Vapor Pressure | 2.25 x 10⁻¹¹ mm Hg at 25 °C | |

| Density | 1.48 g/cm³ |

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound is outlined below. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized for yield and purity.

-

Preparation of 2-Chlorobenzenesulfonyl Isocyanate: This intermediate is often prepared by reacting 2-chlorobenzenesulfonamide with phosgene or a phosgene equivalent like triphosgene or diphosgene. Due to the hazardous nature of phosgene, alternative methods using trichloromethyl chloroformate have also been developed.

-

Condensation Reaction: 2-Chlorobenzenesulfonyl isocyanate is then reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent, such as toluene. The reaction mixture is typically heated to facilitate the condensation.

-

Isolation and Purification: After the reaction is complete, the solvent is removed, often under reduced pressure. The resulting crude this compound can then be purified by recrystallization from a suitable solvent to yield the final product.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals.

The inhibition of ALS disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants. This compound is a noncompetitive inhibitor with respect to the substrate pyruvate. The inhibition is characterized by a slow-binding, reversible mechanism that can lead to permanent inactivation of the enzyme.

Signaling Pathway Disruption

The primary signaling disruption caused by this compound is the depletion of essential branched-chain amino acids. This triggers a cascade of downstream effects, including the cessation of growth and development. Research on Marchantia polymorpha suggests that the transcriptomic changes observed in plants treated with this compound are a direct result of ALS inhibition and the subsequent disruption of amino acid synthesis, rather than the activation of a general herbicide detoxification system.

Experimental Protocols for Analysis

Analysis of this compound Residues in Soil by LC-MS/MS

This method is designed for the detection and quantification of this compound and its metabolites in soil samples.

a. Extraction:

-

Soil samples are extracted using a solution of ammonium carbonate and acetonitrile.

-

The extract is subjected to a dispersive solid-phase extraction (SPE) step using a strong anion exchange (SAX) material.

-

The supernatant is further purified by passing it through a graphitized carbon SPE cartridge.

b. Analysis:

-

The purified extract is concentrated and analyzed using reversed-phase liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS).

-

This compound is typically detected using positive ion electrospray ionization.

c. Quantification:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

-

The limit of quantitation (LOQ) is typically around 1.0 µg/kg.

Bioassay for this compound Activity in Soil and Water

This bioassay utilizes the sensitivity of corn (Zea mays L.) to this compound to determine its presence and concentration.

a. Water Bioassay:

-

Prepare a series of standard solutions of this compound in water at various concentrations.

-

Germinate corn seeds and place them in the test solutions.

-

After a set incubation period, measure the length of the primary root.

-

A linear relationship between the logarithm of the this compound concentration and the primary root length can be established.

b. Soil Bioassay (Ca(OH)₂ Extraction):

-

Extract soil samples with a Ca(OH)₂ solution. This method has been shown to be effective in extracting this compound for bioassay.

-

Use the soil extract in the corn root bioassay as described above to determine the concentration of this compound in the soil.

In Vitro ALS Inhibition Assay

This assay measures the inhibitory effect of this compound on the ALS enzyme.

a. Enzyme Extraction:

-

Extract ALS from a suitable plant source (e.g., etiolated pea or barley shoots) by homogenizing the tissue in a buffer solution.

-

Partially purify the enzyme through centrifugation and ammonium sulfate precipitation.

b. Inhibition Assay:

-

Incubate the partially purified ALS enzyme with its substrate (pyruvate) and cofactors (thiamine pyrophosphate, FAD, Mg²⁺) in the presence of varying concentrations of this compound.

-

The reaction product, acetolactate, is converted to acetoin by acidification and heating.

-

Quantify the amount of acetoin colorimetrically after reaction with creatine and α-naphthol.

-

Determine the I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Site of Action of this compound: Inhibition of Valine and Isoleucine Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Transcriptome changes in this compound-treated plants are caused by acetolactate synthase inhibition and not induction … [ouci.dntb.gov.ua]

Toxicological Profile of Chlorsulfuron on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorsulfuron, a sulfonylurea herbicide, is highly effective against broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms. The primary mechanism of action is specific to plants and some microorganisms, resulting in a generally low order of acute toxicity to mammals, birds, fish, and aquatic invertebrates.[2][3] This document summarizes key quantitative toxicity data, details the experimental protocols for toxicological assessment, and visualizes the known mechanism of action and experimental workflows. While this compound exhibits low acute toxicity to most non-target animals, this guide also addresses the potential for sublethal effects and highlights the current gaps in the understanding of its interaction with animal cellular signaling pathways.

Introduction

This compound is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of the amino acids valine, leucine, and isoleucine in plants.[1] As this enzyme is not present in animals, this compound exhibits a high degree of selectivity. This guide aims to provide a detailed technical overview of the toxicological effects of this compound on various non-target organisms, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and testing procedures.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound across a range of non-target organisms. The data is presented to facilitate easy comparison of toxicological endpoints.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value (mg/kg or mg/L) | Reference |

| Mammals | Rat (oral) | LD50 | >5000 | |

| Rabbit (dermal) | LD50 | >2000 | ||

| Birds | Bobwhite Quail (oral) | LD50 | >5000 | |

| Mallard Duck (oral) | LD50 | >5000 | ||

| Bobwhite Quail (dietary) | LC50 (5-day) | >5000 ppm | ||

| Mallard Duck (dietary) | LC50 (5-day) | >5000 ppm | ||

| Fish | Rainbow Trout (96-hr) | LC50 | >100 | |

| Bluegill Sunfish (96-hr) | LC50 | >100 | ||

| Fathead Minnow (96-hr) | LC50 | >100 | ||

| Catfish (96-hr) | LC50 | >50 | ||

| Aquatic Invertebrates | Daphnia magna (48-hr) | EC50 | >100 | |

| Terrestrial Invertebrates | Honeybee (contact) | LD50 | >25 µ g/bee |

Table 2: Chronic Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Duration | Effects Observed | Reference |

| Mammals | Rat | NOAEL | 5 mg/kg/day | 2 years | Decreased body weight gain | |

| Dog | NOAEL | 20 mg/kg/day | 1 year | No adverse effects | ||

| Birds | Bobwhite Quail | NOEC | 100 ppm | 21 weeks | No reproductive effects | |

| Mallard Duck | NOEC | 100 ppm | 22 weeks | No reproductive effects | ||

| Fish | Rainbow Trout | NOEC | 1.0 mg/L | 21 days | No effects on growth or survival | |

| Aquatic Invertebrates | Daphnia magna | NOEC | 1.25 mg/L | 21 days | No reproductive effects |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity (Mammals) - OECD Guideline 420, 423, or 425

The acute oral toxicity of this compound in mammals, typically rats, is determined using one of three main OECD guidelines: the Fixed-Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425). These methods are designed to estimate the LD50 value while minimizing the number of animals used.

-

Test Animals: Young, healthy adult rats of a single sex (typically females) are used.

-

Administration: this compound is administered as a single oral dose via gavage.

-

Dosage: A stepwise dosing procedure is employed. The starting dose is selected based on available information.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is mortality, which is used to determine the LD50. Clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded.

Avian Acute Oral and Dietary Toxicity - OECD Guideline 223 and 205

-

Acute Oral Toxicity (OECD 223): This test determines the acute oral toxicity of a single dose of this compound to birds, typically bobwhite quail or mallard ducks. The protocol is similar to the mammalian acute oral toxicity test, with the substance administered directly into the crop.

-

Dietary Toxicity (OECD 205): This study assesses the toxicity of this compound when administered in the diet over a 5-day period.

-

Test Animals: Young birds (e.g., 10-14 day old bobwhite quail or mallard ducks).

-

Diet Preparation: The test substance is mixed into the feed at various concentrations.

-

Exposure: Birds are provided with the treated feed for 5 days, followed by a 3-day observation period on untreated feed.

-

Endpoints: The LC50 (the concentration in the diet that is lethal to 50% of the test birds) is determined. Food consumption, body weight, and signs of toxicity are also monitored.

-

Fish Acute Toxicity - OECD Guideline 203

This test evaluates the acute toxicity of this compound to fish, such as rainbow trout or bluegill sunfish.

-

Test System: A static, semi-static, or flow-through system can be used.

-

Exposure: Fish are exposed to a range of concentrations of this compound for 96 hours.

-

Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration of the substance in water that is lethal to 50% of the test fish) at 96 hours is the primary endpoint.

Aquatic Invertebrate Acute Immobilisation - OECD Guideline 202

This test assesses the acute toxicity of this compound to aquatic invertebrates, most commonly Daphnia magna.

-

Test Organisms: Young daphnids (less than 24 hours old).

-

Exposure: Daphnids are exposed to a series of concentrations of this compound for 48 hours.

-

Endpoint: The primary endpoint is immobilization, defined as the inability to swim. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined at 48 hours.

Signaling Pathways and Experimental Workflows

Mechanism of Action in Plants

The primary mechanism of action of this compound in susceptible plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

Comparative Selectivity: Plants vs. Animals

The high selectivity of this compound is attributed to the absence of the ALS enzyme in animals. This fundamental biochemical difference is the primary reason for its low toxicity to non-target animal species.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute toxicity study, based on OECD guidelines.

Discussion of Sublethal Effects and Signaling in Animals

While this compound exhibits low acute toxicity in animals due to the absence of its primary target, the ALS enzyme, it is important to consider the potential for sublethal effects, particularly at higher or chronic exposure levels. The scientific literature on the specific sublethal effects of this compound in animals is limited. However, studies on other herbicides have suggested potential impacts on:

-

Oxidative Stress: Some pesticides can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.

-

Neurotoxicity: While not a primary mode of action for this compound, some herbicides can interfere with neurotransmitter systems.

-

Endocrine Disruption: Certain chemical compounds can interfere with the endocrine system, potentially affecting development, reproduction, and metabolism.

It is crucial to note that there is currently a lack of direct evidence linking this compound to the disruption of specific signaling pathways in animals, such as the MAPK or PI3K/Akt pathways. The observed effects in chronic mammalian studies, such as decreased body weight gain at high doses, may be secondary to more general physiological stress rather than the result of a specific interaction with a signaling cascade. Further research is needed to elucidate any potential sublethal mechanisms of this compound in non-target animals.

Conclusion

The toxicological profile of this compound is characterized by a high degree of selectivity, with its primary mode of action being the inhibition of the ALS enzyme in plants. This leads to a low order of acute toxicity in a wide range of non-target animal species, including mammals, birds, fish, and aquatic invertebrates. The available data, generated through standardized experimental protocols, consistently demonstrate this low toxicity. While the potential for sublethal effects at high or chronic exposure levels exists, the specific molecular mechanisms and signaling pathways affected by this compound in animals remain largely uncharacterized and represent an important area for future research. This guide provides a foundational understanding of the current toxicological knowledge of this compound for researchers and professionals in related fields.

References

Chlorsulfuron solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chlorsulfuron in water and various organic solvents. The data presented is curated from scientific literature and reputable chemical databases to support research and development activities.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the pH of the aqueous solution and the nature of the organic solvent. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water at Various pH Values

This compound, a weak acid with a pKa of 3.4, exhibits pH-dependent aqueous solubility. Its solubility increases dramatically in neutral to alkaline conditions due to the ionization of the sulfonylurea group.

| pH | Temperature (°C) | Solubility (mg/L) |

| 4.1 | 25 | 100 - 125 |

| 5 | 25 | 60 |

| 7 | 25 | 27,900 |

| 7 | 20 | 12,500 |

| 7 | Not Specified | 7,000 |

| 7 | Not Specified | 31,800 |

Note: Discrepancies in solubility at the same pH may arise from different experimental conditions and analytical techniques used in various studies.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the polarity and hydrogen bonding capabilities of the solvent.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Dichloromethane | 25 | 102 |

| Acetone | 25 | 57 |

| Methanol | 25 | 14 |

| Toluene | 25 | 3 |

| Hexane | 25 | 0.01 |

| DMSO | Not Specified | 100 (mg/mL) |

Partition Coefficient

The octanol-water partition coefficient (LogP or Log Kow) is a measure of a chemical's lipophilicity and is also pH-dependent.

| pH | LogP |

| 5 | 0.74 |

| 7 | -1.34 |

Experimental Protocols

The determination of this compound's solubility typically follows standardized methods such as the OECD Guideline 105 or the US EPA OCSPP 830.7840. The most common technique is the shake-flask method. While specific parameters from the cited data sources are not consistently available, a general, detailed protocol is provided below.

Principle of the Shake-Flask Method

An excess amount of this compound is equilibrated with a specific solvent (water at a set pH or an organic solvent) at a constant temperature. After equilibrium is reached, the concentration of this compound in the saturated solution is determined analytically.

Materials and Equipment

-

This compound: Analytical standard of known purity.

-

Solvents: High-purity water (e.g., Type I), and analytical or HPLC grade organic solvents.

-

Buffers: For aqueous solubility, buffers of known composition and pH are required (e.g., phosphate, citrate).

-

Glassware: Volumetric flasks, screw-capped test tubes or flasks.

-

Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) with agitation.

-

Centrifuge: For phase separation.

-

Syringe Filters: Inert material (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove undissolved solids.

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method for quantification.

Experimental Procedure

-

Preparation of Solutions:

-

Prepare buffer solutions of the desired pH values.

-

Ensure all solvents are of high purity.

-

-

Equilibration:

-

Add an excess amount of this compound to a flask containing the solvent. The excess solid should be clearly visible.

-

Seal the flasks and place them in a constant temperature shaker bath.

-

Agitate the flasks for a sufficient period to reach equilibrium. This is typically 24 to 72 hours, and preliminary studies should be conducted to determine the optimal time.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the constant temperature bath to allow the undissolved solid to settle.

-

To further separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a sample from the clear supernatant of the centrifuged solution.

-

Filter the sample through a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the analyte.

-

Dilute the filtered sample as necessary with the appropriate solvent to fall within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the prepared sample using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

Data Reporting

The solubility is reported in units of mass per volume (e.g., mg/L or g/L) or as a molar concentration (mol/L) at the specified temperature and pH.

Visualization of Factors Affecting Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the chemical's properties and environmental factors that govern its solubility.

Caption: Logical relationship of factors affecting this compound solubility.

Chlorsulfuron's Soil Persistence: A Technical Guide to Understanding its Half-Life Under Varying pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and half-life of the sulfonylurea herbicide, Chlorsulfuron, with a specific focus on the pivotal role of soil pH in its degradation kinetics. Understanding the environmental fate of this compound is critical for assessing its potential for carryover injury to rotational crops and for developing effective environmental risk mitigation strategies.

Executive Summary

This compound's persistence in soil is inversely correlated with soil acidity. It degrades primarily through two mechanisms: chemical hydrolysis and microbial degradation. Chemical hydrolysis is the dominant pathway in acidic soils, leading to a significantly shorter half-life. Conversely, in neutral to alkaline soils, chemical hydrolysis slows considerably, and microbial degradation becomes the more significant, albeit slower, degradation route. This pH-dependent degradation has significant implications for agricultural practices, particularly in regions with alkaline soils where this compound can persist for extended periods, posing a risk to sensitive follow-crops.

Quantitative Analysis of this compound Half-Life

The half-life (DT50), the time required for 50% of the initial concentration of a substance to dissipate, of this compound in soil is highly variable and strongly influenced by soil pH, temperature, and moisture. The following tables summarize quantitative data from various studies, illustrating the profound effect of pH on this compound's persistence.

Table 1: Effect of Soil pH on the Half-Life (DT50) of this compound

| Soil pH | Half-Life (DT50) in Days | Temperature (°C) | Soil Type | Reference(s) |

| 5.40 | 12.91 | 25 | Not Specified | [1] |

| 5.6 | 13.3 (1.9 weeks) | 25 | Silty Clay Loam | [2][3] |

| 5.7 | 37 | Not Specified | Not Specified | [2] |

| 6.2 | 38.1 | 20 | Not Specified | [1] |

| 6.2 | 88.5 | 20 | Not Specified | |

| 6.3 | 18.9 (2.7 weeks) | 25 | Not Specified | |

| 7.1 | 56 | Not Specified | Sandy Soil | |

| 7.1 | 105 | 20 | Not Specified | |

| 7.4 | 124 | Not Specified | Not Specified | |

| 7.5 | 70 (10 weeks) | Not Specified | Silty Clay Loam | |

| 7.7 | 136.6 | 10 | Not Specified | |

| 8.0 | 87.5 (12.5 weeks) | Not Specified | Sandy Loam | |

| 8.1 | 144 | 20 | Not Specified | |

| 8.39 | 158 | 25 | Not Specified |

Table 2: Influence of Temperature on this compound Half-Life (DT50) at a Given pH

| pH | Temperature (°C) | Half-Life (DT50) in Days | Soil Moisture | Reference(s) |

| 7.7 | 10 | 231.7 | 75% Field Capacity | |

| 7.7 | Not Specified | 136.6 | Not Specified | |

| 7.7 | 40 | 62.5 - 63.0 | 75% Field Capacity |

Degradation Pathways of this compound in Soil

The degradation of this compound in the soil environment proceeds through two primary pathways: chemical hydrolysis and microbial degradation. The prevalence of each pathway is strongly dictated by the soil's pH.

Chemical Hydrolysis: The Acid-Catalyzed Pathway

In acidic soils, the primary mechanism of this compound degradation is chemical hydrolysis. This process involves the cleavage of the sulfonylurea bridge, which is catalyzed by the presence of hydronium ions (H₃O⁺). This reaction is significantly faster in acidic conditions. The major degradation products of this pathway are 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

References

Chlorsulfuron: A Technical Guide to its Selective Herbicidal Action in Cereal Crops

Affiliation: Google Research

Abstract

Chlorsulfuron, the first commercialized sulfonylurea herbicide, revolutionized weed control in cereal crops through its high efficacy at exceptionally low application rates.[1] Its mode of action centers on the specific inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals, contributing to its low mammalian toxicity.[1][2][3] The selectivity of this compound in cereal crops such as wheat, barley, and triticale is not due to a differential sensitivity of the target enzyme, but rather to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds.[1] This technical guide provides an in-depth examination of the biochemical and physiological basis of this compound's action, detailing its mechanism of inhibition, the metabolic pathways conferring crop tolerance, and standardized protocols for its analysis.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent and specific inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.

By binding to the ALS enzyme, this compound acts as a non-competitive inhibitor, meaning it does not compete with the enzyme's natural substrates (pyruvate). This binding event allosterically alters the enzyme's conformation, preventing it from catalyzing the synthesis of acetolactate and acetohydroxybutyrate, the precursors to the essential amino acids. The inhibition is extremely potent, with reported I₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range.

The depletion of valine, leucine, and isoleucine halts protein synthesis, which in turn arrests cell division and overall growth in susceptible plants. Growth cessation occurs almost immediately after application, although visible symptoms like chlorosis and necrosis may take one to three weeks to appear.

References

- 1. Cross-Resistance to Herbicides in Annual Ryegrass (Lolium rigidum) : II. This compound Resistance Involves a Wheat-Like Detoxification System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Performance and Soil Persistence of this compound when Used for Wheat Production in Spain | Weed Science | Cambridge Core [cambridge.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Chlorsulfuron

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Chlorsulfuron in various environmental and agricultural matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The provided protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a selective, systemic herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2][3][4][5] Its persistence in soil and potential for groundwater contamination necessitate reliable analytical methods for its monitoring. High-Performance Liquid Chromatography (HPLC) offers the required sensitivity and selectivity for the determination of this compound residues. This application note provides a comprehensive guide to the analysis of this compound, including sample preparation, HPLC conditions, and data analysis.

This compound (2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzene-1-sulfonamide) is an acetolactate synthase (ALS) inhibitor. Its chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂ClN₅O₄S | |

| Molar Mass | 357.77 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | 174-178 °C | |

| Water Solubility | 125 mg/L at 25 °C (pH 7) | |

| pKa | 3.4 |

Experimental

Materials and Reagents

-

This compound analytical standard (99.4% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium carbonate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, SAX)

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable for this analysis.

Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound analysis.

Table 2: HPLC Operating Parameters

| Parameter | Condition 1 (UV Detection) | Condition 2 (MS Detection) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 10 min) | Gradient (e.g., 10-90% B over 15 min) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 20 µL | 5 µL |

| Column Temperature | 30 °C | 25 °C |

| Detection | DAD at 240 nm | ESI-MS/MS |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile. This solution should be stored at -20°C and is stable for approximately 3 months.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations (e.g., 0.01 to 1.0 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general protocols for soil and water samples.

-

Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Vortex for 1 minute and sonicate for 15-30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.

-

-

Cleanup (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Elute the this compound with 5 mL of acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

-

Enrichment (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Pass 100 mL of the filtered water sample through the cartridge at a slow flow rate (approx. 5 mL/min).

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the this compound with 5 mL of acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Results and Discussion

A typical chromatogram will show a sharp, well-resolved peak for this compound. The retention time will vary depending on the specific chromatographic conditions used. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Quantitative Data from Literature

| Parameter | Soil | Water | Cereals | Reference |

| LOD | 0.3 µg/kg | - | 0.21-0.26 µg/L | |

| LOQ | 1.0 µg/kg | - | - | |

| Recovery | - | - | 77.56 - 99.81% | |

| Linear Range | - | - | 5.0 - 10,000 ng/g |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Key components of the HPLC system for this compound analysis.

Conclusion

The HPLC method described in this application note is a reliable and sensitive technique for the determination of this compound in environmental and agricultural samples. Proper sample preparation is critical for accurate and precise results. The flexibility in the choice of detector (UV or MS) allows for both routine screening and confirmatory analysis.

References

Application Note and Protocol for the Analysis of Chlorsulfuron by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Professionals in Analytical Chemistry

This document provides a detailed protocol for the determination of the herbicide Chlorsulfuron in environmental and agricultural samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method outlines sample preparation, derivatization, and the instrumental parameters for sensitive and selective quantification.

Introduction

This compound is a sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops.[1] Its persistence and potential for mobility in soil and water necessitate sensitive and reliable analytical methods for monitoring its presence in the environment. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for sulfonylurea analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust and often more accessible alternative. However, due to the low volatility and thermal lability of this compound, a derivatization step is essential to convert it into a form suitable for GC analysis.[2][3] This protocol details a method based on the widely used QuEChERS sample preparation technique, followed by derivatization and analysis by GC-MS/MS.

Materials and Methods

Reagents and Materials

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methylene chloride (GC grade)

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

-

Derivatization agent (e.g., Methylating agent such as Diazomethane or Trimethylsilylation reagent like MSTFA)

-

Helium (99.999% purity)

-

Argon (99.999% purity)

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS/MS system

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from various matrices.[4][5]

-

Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., soil, plant material).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of PSA, C18, and magnesium sulfate. For samples containing pigments, GCB may also be included.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Solvent Exchange and Concentration:

-

Transfer the cleaned extract to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent suitable for the derivatization step (e.g., ethyl acetate or a non-polar solvent).

-

Derivatization

To enhance volatility for GC analysis, this compound's active hydrogens must be replaced. Methylation is a common approach.

-

To the dried and reconstituted sample extract, add the derivatizing agent. For example, a freshly prepared ethereal solution of diazomethane can be added dropwise until a persistent yellow color is observed. (Caution: Diazomethane is highly toxic and explosive. All work must be performed in a fume hood with appropriate safety precautions.)

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Quench the reaction by adding a small amount of acetic acid.

-

Evaporate the solvent and reconstitute the derivatized residue in a known volume of a suitable solvent for GC-MS injection (e.g., hexane or acetone).

GC-MS/MS Instrumental Parameters

The following are typical starting parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

MRM Transitions for Methylated this compound: The specific precursor and product ions will need to be determined by infusing a derivatized standard. The selection of ions should be based on maximizing sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes performance data for this compound analysis from various studies. Note that most of the recent quantitative data is for LC-MS/MS, which is currently the more common technique. However, historical data for GC-based methods provide a useful benchmark.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| GC-ECD | Agricultural Runoff Water | 25 ng/L (ppt) | - | >80 | |

| LC/MS/MS | Soil | 0.3 µg/kg (ppb) | 1.0 µg/kg (ppb) | - | |

| GC-MS/MS (General Pesticide Screen) | Feed Mixture & Wheat Grain | - | - | 70-120 | |

| LC-MS/MS (General Pesticide Screen) | Herb | - | - | 93.03 - 95.22 |

Experimental Workflow Diagram

References

- 1. This compound | C12H12ClN5O4S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Capillary column gas chromatographic determination of trace residues of the herbicide this compound in agricultural runoff water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. youtube.com [youtube.com]

Application of Chlorsulfuron in pre-emergence and post-emergence weed control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chlorsulfuron for pre-emergence and post-emergence weed control, designed for research and development applications. Detailed protocols for efficacy testing are included to ensure robust and reproducible experimental outcomes.

Introduction

This compound is a selective, systemic sulfonylurea herbicide effective for the control of a wide range of broadleaf weeds and some grasses.[1][2][3][4] It is used in cereal crops such as wheat, barley, oats, and triticale, as well as in non-crop areas.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in susceptible plants. This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death.

Signaling Pathway and Mode of Action

This compound's herbicidal activity is initiated by its absorption through the roots and foliage of the plant, followed by translocation throughout the plant. It primarily accumulates in the growing points (meristematic tissues) of shoots and roots. The specific molecular target is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).

References

Chlorsulfuron formulation types (e.g., water-dispersible granules)

Topic: Chlorsulfuron Formulation Types (e.g., Water-Dispersible Granules) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy is rooted in its mode of action as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] This document provides detailed application notes and experimental protocols for various formulations of this compound, with a particular focus on Water-Dispersible Granules (WDG), to support research and development activities.

This compound Formulation Types

This compound is available in several formulations, each with distinct physical properties that influence its handling, application, and biological activity. The most common formulations include Water-Dispersible Granules (WDG), Dry Flowables (DF), and Wettable Powders (WP).[1][2]

Water-Dispersible Granules (WDG): Also known as Dry Flowables (DF), these are granular formulations that are designed to disintegrate and disperse rapidly when mixed with water to form a fine particle suspension. They are a popular choice due to their reduced dustiness compared to wettable powders, ease of handling, and high active ingredient loading.

Wettable Powders (WP): These are fine powder formulations that are mixed with water to form a suspension for spraying. While effective, they can produce significant dust during handling, posing an inhalation risk.

Suspension Concentrates (SC): These are formulations where the solid active ingredient is dispersed in a liquid (usually water). They offer the advantage of being dust-free and easy to measure and pour.

Table 1: Comparative Physicochemical Properties of this compound Formulations

| Property | Water-Dispersible Granules (WDG) / Dry Flowable (DF) | Wettable Powder (WP) | Suspension Concentrate (SC) |

| Physical Form | Granules | Fine Powder | Liquid Suspension |

| Active Ingredient Content | Typically 75% | Variable, often around 75% | Variable |

| Dustiness | Low to negligible | High | None |

| Handling | Easy to pour and measure | Can be difficult to handle due to dust | Easy to pour and measure |

| Dispersion in Water | Rapid disintegration and dispersion | Requires thorough agitation to form a suspension | Readily mixes with water |

| Storage Stability | Generally good, moisture-resistant | Can be susceptible to clumping if exposed to moisture | Can be prone to settling or crystal growth over time |

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, this compound halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death.

Application Notes

For research purposes, the application of this compound formulations requires precise preparation and handling to ensure accurate and reproducible results.

Preparation of Spray Solutions from Water-Dispersible Granules (WDG)

-

Calculate the required amount: Determine the precise weight of the WDG formulation needed to achieve the desired concentration of the active ingredient (a.i.) in the final spray volume.

-

Pre-slurry preparation: It is recommended to first create a pre-slurry. Add the weighed WDG to a small volume of water (e.g., 10% of the final volume) in a separate container and stir until the granules are fully dispersed.

-

Tank mixing: Fill the main spray tank with half of the required water volume.

-

Addition of pre-slurry: With the agitation system running, add the pre-slurry to the spray tank.

-

Final dilution: Add the remaining water to the spray tank to reach the final desired volume.

-

Continuous agitation: Maintain continuous agitation throughout the application to ensure the suspension remains uniform.

Considerations for Experimental Design

-

Soil pH: The persistence and bioavailability of this compound are highly dependent on soil pH. It is more persistent in alkaline soils (pH > 7) and degrades more rapidly in acidic soils. This is a critical factor to control and report in soil-based experiments.

-

Soil Organic Matter: Higher organic matter content in soil can increase the adsorption of this compound, potentially reducing its bioavailability.

-

Environmental Conditions: Temperature and moisture levels can influence the degradation rate of this compound in soil.

Experimental Protocols

Protocol 1: Determination of this compound Residues in Soil by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Soil sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Activated charcoal

-

Florisil

-

This compound analytical standard

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

-

Extraction: a. Weigh 25 g of the prepared soil into a centrifuge tube. b. Add 50 mL of an acetonitrile:water (50:50 v/v) solution. c. Shake vigorously for 1 hour. d. Centrifuge and collect the supernatant. e. Repeat the extraction two more times and combine the supernatants.

-

Cleanup: a. Pass the combined extract through a column containing anhydrous sodium sulfate, activated charcoal, and florisil to remove interfering substances. b. Elute the column with the extraction solvent. c. Concentrate the eluate to approximately 10 mL. d. Filter the concentrated extract through a 0.45 µm filter.

-

HPLC Analysis: a. Prepare a calibration curve using the this compound analytical standard. b. Inject the filtered sample extract into the HPLC system. c. Quantify the this compound concentration based on the calibration curve.

Protocol 2: In Vitro Plant Bioefficacy Assay (Dose-Response)

This protocol describes a method to evaluate the biological efficacy of different this compound concentrations on a target plant species in a controlled environment.

Materials:

-

Seeds of a susceptible plant species (e.g., mustard, cress)

-

Petri dishes or multi-well plates

-

Filter paper or agar medium

-